Dopamine Receptor Ligands: Analogs of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol, such as (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390), exhibit affinity for dopamine receptors and have been studied for their potential as dopamine D1 antagonists []. These findings highlight the potential of structurally related compounds in targeting the dopaminergic system for therapeutic purposes.
Anti-Seizure Agents: Research suggests that allosteric modulators of sigma-1 receptors, like 3-methyl-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol (SOMCL-668), which shares structural similarities with 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol, possess anti-seizure activity []. This finding indicates the potential of exploring related benzazepine derivatives for developing novel anticonvulsant therapies.
Building Blocks for Diverse Chemical Libraries: The synthesis of substituted benzazepine derivatives, particularly those derived from 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine, demonstrates their utility as scaffolds for generating diverse chemical libraries []. This approach allows for the systematic exploration of structure-activity relationships and can aid in identifying new lead compounds for various therapeutic targets.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: